molecular formula C8H5ClS B1631565 6-Chlorobenzo[b]thiophene CAS No. 66490-20-8

6-Chlorobenzo[b]thiophene

Cat. No.: B1631565
CAS No.: 66490-20-8
M. Wt: 168.64 g/mol
InChI Key: APAMKXUATGRDBB-UHFFFAOYSA-N
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Description

6-Chlorobenzo[b]thiophene is a heterocyclic compound that belongs to the class of organosulfur compounds known as benzothiophenes. It is characterized by a benzene ring fused to a thiophene ring, with a chlorine atom attached to the benzene ring. This compound is of significant interest due to its diverse applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Chlorobenzo[b]thiophene involves the aryne reaction with alkynyl sulfides. This one-step intermolecular reaction utilizes o-silylaryl triflates and alkynyl sulfides to produce a wide range of 3-substituted benzothiophenes . The reaction typically requires cesium fluoride in hot acetonitrile to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and yield. The use of palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorobenzo[b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form dihydrobenzothiophenes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Reactions: Various substituted benzothiophenes.

    Oxidation Reactions: Benzothiophene sulfoxides and sulfones.

    Reduction Reactions: Dihydrobenzothiophenes.

Scientific Research Applications

Antimicrobial Activity

6-Chlorobenzo[b]thiophene derivatives have been investigated for their antimicrobial properties, particularly against resistant strains of bacteria. A notable study synthesized a series of benzo[b]thiophene-2-carboxylic hydrazides, including one derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide. This compound exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against multiple strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) and daptomycin-resistant strains . This suggests that this compound derivatives could be valuable in developing new antibacterial agents.

Synthetic Methodologies

The synthesis of this compound and its derivatives is crucial for expanding its applications in research and industry. A recent patent describes an innovative method for synthesizing 3-bromomethyl-7-chlorobenzo[b]thiophene using less toxic solvents compared to traditional methods that employed carbon tetrachloride. The new approach utilizes linear alkanes (C6-C8) as solvents, resulting in improved yield and purity of the product . This advancement not only enhances the efficiency of the synthesis but also aligns with environmental safety standards.

Therapeutic Potential

Research has indicated that compounds based on the benzo[b]thiophene scaffold possess potential therapeutic properties beyond antimicrobial activity. For instance, studies have explored their role as inhibitors of specific protein kinases, which are critical targets in various diseases . The structural diversity offered by substituents on the benzo[b]thiophene ring allows for the optimization of these compounds for enhanced biological activity.

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[b]thiophene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific targets .

Comparison with Similar Compounds

    Benzo[b]thiophene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    2-Chlorobenzo[b]thiophene: Chlorine atom is positioned differently, affecting its reactivity and applications.

    3-Chlorobenzo[b]thiophene: Similar structure but with chlorine at the 3-position, leading to different chemical properties.

Uniqueness: 6-Chlorobenzo[b]thiophene is unique due to the specific positioning of the chlorine atom, which influences its reactivity and makes it suitable for specific synthetic applications and biological activities .

Biological Activity

6-Chlorobenzo[b]thiophene is a compound belonging to the class of benzo[b]thiophene derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing significant research findings, case studies, and data tables that highlight its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C8H5ClSC_8H_5ClS. The presence of the chlorine atom at the 6-position on the benzo[b]thiophene ring influences its chemical reactivity and biological activity. The compound is characterized by a fused benzene and thiophene ring system, which contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives demonstrated that compounds containing the benzo[b]thiophene moiety showed good to moderate antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus4 µg/mL
This compoundE. coli8 µg/mL
This compoundP. aeruginosa16 µg/mL

Cytotoxicity Studies

In addition to its antimicrobial effects, the cytotoxicity of this compound was evaluated using human adenocarcinomic alveolar basal epithelial cells (A549). The results indicated that at a concentration of 128 µg/mL—32 times the MIC—no significant cytotoxicity was observed . This suggests that while the compound is effective against bacterial strains, it exhibits low toxicity toward mammalian cells, making it a promising candidate for further development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzo[b]thiophene scaffold can enhance biological activity. For instance, substituents at different positions on the thiophene ring can significantly affect both antimicrobial potency and cytotoxicity profiles .

Case Study: Synthesis and Evaluation

A notable case study involved synthesizing a series of 6-halogenobenzo[b]thiophene derivatives and evaluating their biological activities. The study found that certain derivatives exhibited enhanced anti-staphylococcal activity while maintaining low cytotoxicity levels in mammalian cells . This highlights the potential for developing new antimicrobial agents based on the benzo[b]thiophene framework.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 6-chlorobenzo[b]thiophene under mild conditions?

This compound can be synthesized via cyclization reactions using substituted benzene precursors and sulfur-containing reagents. For example, derivatives of 3-(6-chlorobenzo[d]thiazol-2-yl)thiazolidin-4-one have been synthesized using non-hazardous methods, such as one-pot condensation under reflux with ethanol as a solvent . Key steps include:

  • Reagent selection : Chlorinated aromatic aldehydes and thiourea derivatives for cyclization.
  • Optimization : Adjusting reaction time (typically 6–8 hours) and temperature (60–80°C) to minimize side products.
  • Workup : Simple filtration and recrystallization using ethanol/water mixtures for purification.

Q. Advanced: How can computational methods resolve discrepancies in molecular geometry between experimental and theoretical data?

Discrepancies in bond lengths or angles (e.g., C–S or C–Cl distances) can arise due to approximations in computational models. To address this:

  • Level of theory : Use MP2/6-311G** for geometry optimization, which closely matches experimental X-ray diffraction data (e.g., bond distances within 0.02 Å) .
  • Benchmarking : Compare entropy (SS^\circ) and heat capacity (CpC_p^\circ) values from calculations with experimental NIST data for validation .
  • Error analysis : Apply statistical frameworks like the false discovery rate (FDR) to prioritize significant deviations requiring re-evaluation .

Q. Basic: What spectroscopic techniques are optimal for characterizing this compound?

  • NMR : 1^{1}H and 13^{13}C NMR to confirm aromatic protons and chlorine substitution patterns.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation, referencing isotopic peaks (e.g., 35^{35}Cl vs. 37^{37}Cl) .
  • IR spectroscopy : Detect C–S and C–Cl stretching vibrations (600–800 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (254 nm) for purity assessment, calibrated against standards from analytical protocols like GB/T 14327-2009 .

Q. Advanced: How do adsorption studies of this compound on mineral surfaces inform environmental behavior?

Adsorption mechanisms on phyllosilicate surfaces (e.g., pyrophyllite) can be studied via:

  • Periodic DFT models : Optimize unit cell parameters (e.g., a = 5.25 Å, b = 9.10 Å) to simulate surface interactions .
  • Thermodynamic analysis : Calculate Gibbs free energy changes (ΔG\Delta G) to predict adsorption affinity.
  • Experimental validation : Use X-ray photoelectron spectroscopy (XPS) to detect sulfur and chlorine binding states post-adsorption .

Q. Basic: How to design a literature search strategy for this compound derivatives?

  • Databases : Prioritize SciFinder and Reaxys using Boolean terms like "this compound AND synthesis" .
  • Filters : Limit results to peer-reviewed journals (e.g., Chemical Communications, Journal of Organic Chemistry) and exclude unreliable sources (e.g., BenchChem) .
  • Citation tracking : Use reference lists from key papers (e.g., antitumor activity studies) to identify foundational work .

Q. Advanced: What catalytic systems enhance hydrogenation or desulfurization of benzo[b]thiophene derivatives?

Iridium-based complexes are effective for hydrogenation:

  • Mechanism : Coordination of the thiophene ring to Ir centers facilitates sulfur removal via C–S bond cleavage .
  • Conditions : Operate under H2H_2 pressure (1–3 atm) in tetrahydrofuran (THF) at 50–70°C.
  • Monitoring : Use GC-MS to track desulfurization products (e.g., chlorobenzene derivatives) .

Q. Basic: How to assess the bioactivity of this compound derivatives against bacterial strains?

  • Assay design : Conduct broth microdilution tests (MIC values) using Staphylococcus aureus and Escherichia coli .
  • Controls : Compare with standard antibiotics (e.g., ciprofloxacin) and solvent-only baselines.
  • Data interpretation : Use ANOVA to identify statistically significant activity differences (p<0.05p < 0.05) .

Q. Advanced: How can the false discovery rate (FDR) improve reliability in high-throughput screening?

  • Procedure : Apply the Benjamini-Hochberg method to adjust pp-values, controlling the expected proportion of false positives (e.g., FDR0.05\text{FDR} \leq 0.05) .
  • Implementation : Rank hypotheses by pp-value, then reject all below the threshold im×α\frac{i}{m} \times \alpha, where ii is the rank and mm is total tests.

Q. Basic: What thermodynamic properties are critical for industrial applications of this compound?

  • Key parameters : Enthalpy of formation (ΔHf\Delta H_f^\circ), entropy (SS^\circ), and heat capacity (CpC_p^\circ) from NIST data .
  • Measurement : Calorimetry (e.g., DSC) for phase transitions and combustion analysis for ΔHf\Delta H_f^\circ.

Q. Advanced: How can substituent modification enhance the antitumor activity of this compound?

  • Rational design : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 3-position to improve DNA intercalation .
  • Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to oncogenic targets (e.g., topoisomerase II) .
  • In vivo validation : Test lead compounds in xenograft models with dose-response analysis .

Properties

IUPAC Name

6-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAMKXUATGRDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496349
Record name 6-Chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66490-20-8
Record name 6-Chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the above 6-chlorobenzo[b]thiophen-2-ylcarboxylic acid (3.0 g) and copper powder (1.2 g) in quinoline (20 ml) was stirred at 210° C. for 40 minutes. The mixture was cooled to room temperature and diluted with diethyl ether, and insoluble materials were filtered off. The filtrate was washed successively with 10% aqueous hydrochloric acid solution and brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane) to give 6-chlorobenzo[b]thiophene (1.79 g) as colorless crystals. (3) The above 6-chlorobenzo[b]thiophene and 5-bromo-2-chlorobenzaldehyde obtained in Reference Example 16-(1) were treated in a manner similar to Reference Example 7 to give 5-bromo-2-chloro-1-(6-chlorobenzo[b]thiophen-2-ylmethyl)benzene as colorless crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
6-Chlorobenzo[b]thiophene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
6-Chlorobenzo[b]thiophene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
6-Chlorobenzo[b]thiophene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
6-Chlorobenzo[b]thiophene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
6-Chlorobenzo[b]thiophene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
6-Chlorobenzo[b]thiophene

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